o-Cyanobenzal bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

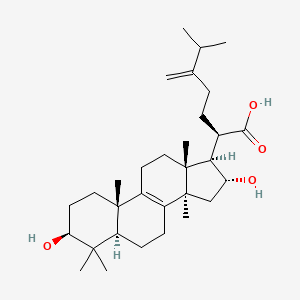

“o-Cyanobenzal bromide” is a chemical compound with the molecular formula C8H5Br2N . It is used in various chemical reactions and synthesis processes .

Synthesis Analysis

The synthesis of “o-Cyanobenzal bromide” can be achieved through various methods. One such method involves the asymmetric phase transfer catalyzed alkylation of a prochiral Gly derivative with o-cyano-benzyl bromide . The discovery of high-performance catalysts will evolve from trial-and-error to rational design .

Molecular Structure Analysis

The molecular structure of “o-Cyanobenzal bromide” consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact structure can be determined using various analytical techniques such as NMR, IR, and X-ray crystallography.

Chemical Reactions Analysis

“o-Cyanobenzal bromide” can undergo various chemical reactions. For example, it can participate in photochemical benzylic brominations . Alkyl halides like “o-Cyanobenzal bromide” undergo both substitution and elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “o-Cyanobenzal bromide” include its molecular weight, melting point, and solubility . These properties can influence its reactivity and behavior in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Protein and Peptide Structural Elucidation : Cyanogen bromide is used in the selective cleavage of methionine residues in proteins, aiding in structural elucidation of peptides and proteins. It's unique in its selective attack on methionine and is useful in detecting multiple forms of enzymes and preparing physiologically active peptide fragments (Gross, 1967).

Synthesis of Benzonitriles : A novel method involves using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation of aryl and heteroaryl bromides, including o-Cyanobenzal bromide, to synthesize various benzonitriles. This method is significant in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011).

Development of Bromovinyl Aldehyde Chemistry : 2-Bromobenzaldehyde and derivatives like o-Cyanobenzal bromide have been important in synthesizing compounds with biological, medicinal, and material applications, especially under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Chemical Reactions in DNA Duplexes : Cyanogen bromide acts as an effective coupling agent in DNA duplexes, condensing oligodeoxyribonucleotides on a complementary template, which is useful for the incorporation of phosphoramidate or pyrophosphate internucleotide bonds in DNA duplexes (Sokolova, Ashirbekova, Dolinnaya, & Shabarova, 1988).

Synthesis of Aromatic Halides : Interaction of aryltrimethylstannanes with cyanogen bromide results in the formation of aryl bromides, providing a route to synthesize aryl cyanides (Bartlett, Eaborn, & Walton, 1972).

Preparation of Naphthol and Naphthalene Derivatives : o-Bromobenzaldehydes, including o-Cyanobenzal bromide, are used in palladium-catalyzed annulation reactions with carbonyl compounds to produce naphthol and naphthalene derivatives, important in organic synthesis (Terao, Satoh, Miura, & Nomura, 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(dibromomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKABDVLVSBGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dibromomethyl)benzonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)